![molecular formula C17H12O4S B14382982 2-{[4-(Methanesulfonyl)phenyl]methylidene}-1H-indene-1,3(2H)-dione CAS No. 90105-15-0](/img/structure/B14382982.png)
2-{[4-(Methanesulfonyl)phenyl]methylidene}-1H-indene-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[4-(Methanesulfonyl)phenyl]methylidene}-1H-indene-1,3(2H)-dione is a compound that belongs to the class of indene derivatives. These compounds have been of significant interest due to their diverse applications in various fields such as medicinal chemistry, organic electronics, and photopolymerization . The unique structure of this compound allows it to exhibit a range of biological activities, making it a valuable subject for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Methanesulfonyl)phenyl]methylidene}-1H-indene-1,3(2H)-dione typically involves the condensation of 4-(methanesulfonyl)benzaldehyde with indane-1,3-dione. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated under reflux conditions . The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[4-(Methanesulfonyl)phenyl]methylidene}-1H-indene-1,3(2H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Methyl-substituted derivatives.
Substitution: Various substituted indene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-{[4-(Methanesulfonyl)phenyl]methylidene}-1H-indene-1,3(2H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antiproliferative activity against certain cancer cell lines.
Medicine: Potential candidate for the development of anti-cancer drugs.
Industry: Used in the production of dyes, photoinitiators, and non-linear optical materials.
Wirkmechanismus
The mechanism of action of 2-{[4-(Methanesulfonyl)phenyl]methylidene}-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to act as an electron acceptor, facilitating electron transfer processes in various biological and chemical systems . This electron transfer capability is crucial for its antiproliferative and other biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[4-(Dimethylamino)benzylidene]-1H-indene-1,3(2H)-dione
- (E)-2-{3-[4-(Dimethylamino)phenyl]allylidene}-1H-indene-1,3(2H)-dione
Uniqueness
2-{[4-(Methanesulfonyl)phenyl]methylidene}-1H-indene-1,3(2H)-dione is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it more versatile in various applications compared to its analogs.
Eigenschaften
CAS-Nummer |
90105-15-0 |
|---|---|
Molekularformel |
C17H12O4S |
Molekulargewicht |
312.3 g/mol |
IUPAC-Name |
2-[(4-methylsulfonylphenyl)methylidene]indene-1,3-dione |
InChI |
InChI=1S/C17H12O4S/c1-22(20,21)12-8-6-11(7-9-12)10-15-16(18)13-4-2-3-5-14(13)17(15)19/h2-10H,1H3 |
InChI-Schlüssel |
FZCOGAVZDAVBEF-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(4-Ethoxy-2-methylphenyl)but-3-en-2-ylidene]hydroxylamine](/img/structure/B14382902.png)
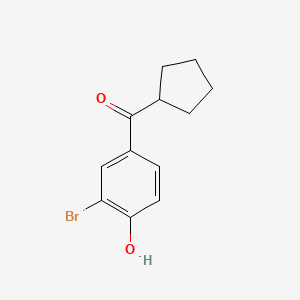
![1-{2-[(Trimethylsilyl)oxy]ethyl}azepane](/img/structure/B14382907.png)
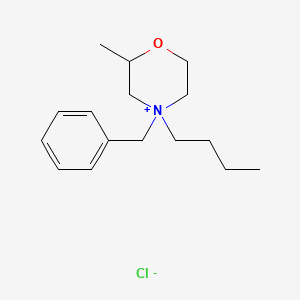
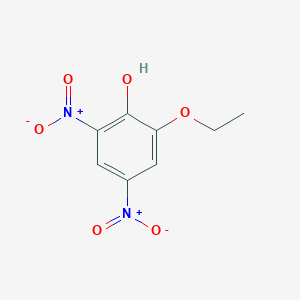
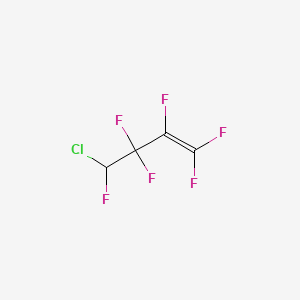


![1-[2-(Ethenyloxy)ethoxy]-4-nitronaphthalene](/img/structure/B14382935.png)
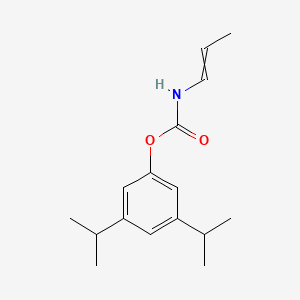

![2-[(3-Methylhex-1-yn-3-yl)oxy]ethan-1-ol](/img/structure/B14382968.png)
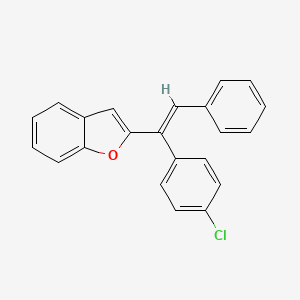
![3-[Bis(methylsulfanyl)methyl]furan](/img/structure/B14382974.png)
